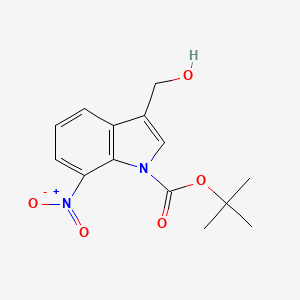

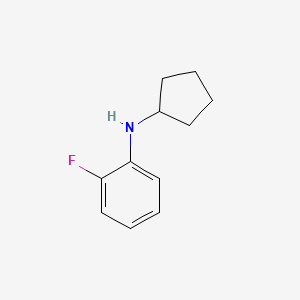

![molecular formula C15H16N4 B1518896 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)anilin CAS No. 1087792-59-3](/img/structure/B1518896.png)

4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)anilin

Übersicht

Beschreibung

“4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Molecular Structure Analysis

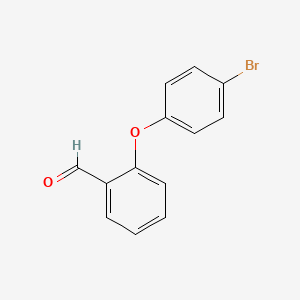

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline”, consists of a pyrazole ring fused with a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Verbindungen mit dem Pyrazolo[3,4-b]pyridin-Grundgerüst wurden aufgrund ihrer Affinität zu verschiedenen biologischen Zielmolekülen hinsichtlich ihres Potenzials in der Arzneimittelentwicklung untersucht .

Molekular-Docking-Studien

Diese Verbindungen werden in Molekular-Docking-Studien eingesetzt, um die Bindungsmodi mit biologischen Zielmolekülen wie TRKA zu bewerten , was entscheidend für das Verständnis von Arzneimittel-Rezeptor-Wechselwirkungen ist.

Synthese von Regioisomeren Verbindungen

Das Pyrazolo[3,4-b]pyridin-Gerüst wird in chemischen Reaktionen verwendet, um Regioisomere Verbindungen mit potenziellen biologischen Aktivitäten herzustellen .

Biomedizinische Anwendungen

Der Strukturbaustein der Pyrazolo[3,4-b]pyridine ist mit verschiedenen biomedizinischen Anwendungen verbunden, darunter therapeutische Werkzeuge, da sie eine Affinität zu kritischen biologischen Prozessen aufweisen .

Forschung zu synthetischen Strategien

Die Forschung zu synthetischen Strategien für Pyrazolo[3,4-b]pyridin-Derivate ist im Gange, wobei umfassende Daten verschiedene synthetische Ansätze und deren Vor- und Nachteile abdecken .

Studien zum zytotoxischen Potenzial

Neu synthetisierte Pyrazolo[3,4-b]pyridine werden im Rahmen der therapeutischen Forschung auf ihr zytoxisches Potenzial untersucht .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways . For instance, some compounds inhibit enzyme activity, while others may bind to specific receptors, altering their function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, including altering enzyme activity, modulating receptor function, and affecting gene expression .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways .

Cellular Effects

The effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can modulate cholinergic signaling pathways and affect various physiological processes . Additionally, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity and effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its activity over time . Long-term exposure to 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline has been shown to result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, the compound can induce toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations result in the formation of more water-soluble metabolites, facilitating their excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the compound can be targeted to mitochondria, where it can modulate mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJZMFDZRYRLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182049 | |

| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087792-59-3 | |

| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

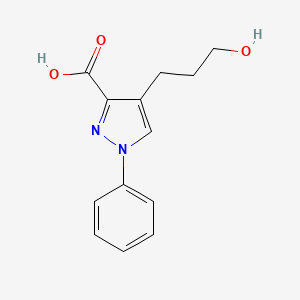

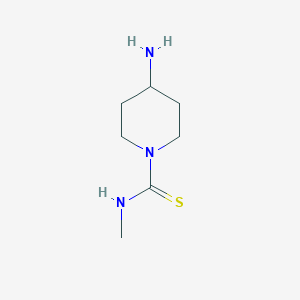

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

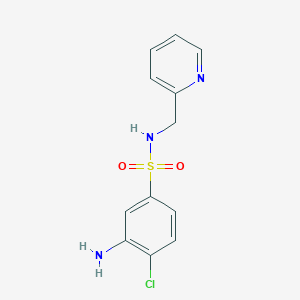

![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)

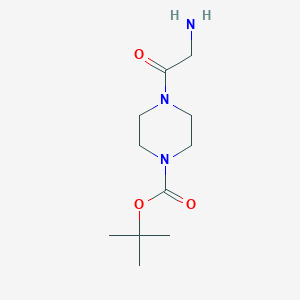

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)